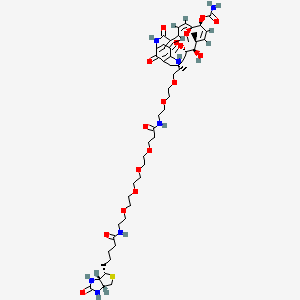
5-Chloro-4-fluoro-2-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Métodos De Preparación
The synthesis of 5-Chloro-4-fluoro-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of chloro and fluoro substituents.
Methoxylation: Introduction of the methoxy group.
Cyanation: Introduction of the nitrile group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
5-Chloro-4-fluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoro-2-methoxybenzonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
Materials Science: It is used in the development of advanced materials with specific properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, affecting their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-4-fluoro-2-methoxybenzonitrile include:
5-Fluoro-2-methoxybenzonitrile: Lacks the chloro substituent.
5-Chloro-2-methoxybenzonitrile: Lacks the fluoro substituent.
4-Fluoro-2-methoxybenzonitrile: Lacks the chloro substituent.
The presence of both chloro and fluoro substituents in this compound makes it unique, potentially offering distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H5ClFNO |
|---|---|
Peso molecular |
185.58 g/mol |
Nombre IUPAC |
5-chloro-4-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |
Clave InChI |
WICFYEFFZYRLPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C#N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)


![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)








